3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Vue d'ensemble

Description

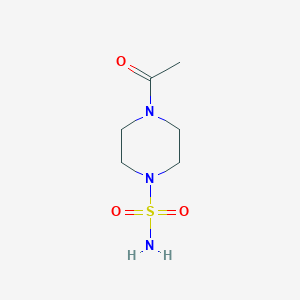

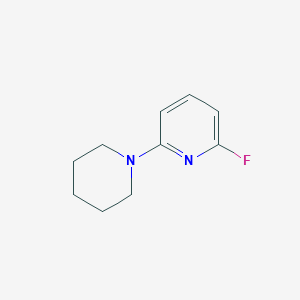

“3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol”, also known as MAPA, is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C11H17NO2. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with methoxy and methyl groups. It also contains a propanol group .Applications De Recherche Scientifique

Mechanisms and Impacts in Chemical Processes

Understanding Lignin Acidolysis Mechanisms

The study of β-O-4-type lignin model compounds, including derivatives resembling "3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol," reveals significant insights into the acidolysis process of lignin, a major component of plant biomass. This research is pivotal for advancing lignin valorization strategies, aiming to transform lignin into valuable chemicals and fuels. Yokoyama (2015) demonstrated the importance of the γ-hydroxymethyl group in determining the acidolysis mechanism of dimeric non-phenolic lignin model compounds, highlighting the role of hydride transfer mechanisms and enol ether formation in these processes (Yokoyama, 2015).

Synthesis and Pharmaceutical Applications

Pharmaceutical Impurities and Synthesis

Research on the synthesis of pharmaceutical compounds, including methods that may involve or resemble the synthesis of "3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol," underscores the compound's relevance in the development of proton pump inhibitors. Saini et al. (2019) explored novel synthesis methods for omeprazole and related proton pump inhibitors, focusing on the optimization of pharmaceutical impurities which are crucial for ensuring drug safety and efficacy (Saini et al., 2019).

Biofuel Production from Biomass

Conversion of Biomass to Valuable Chemicals

Chernyshev, Kravchenko, and Ananikov (2017) reviewed advances in the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass, a process relevant to compounds like "3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol." This research highlights the potential of biomass as a sustainable source for producing chemicals that can serve as building blocks for various industrial applications, including fuels, polymers, and fine chemicals (Chernyshev et al., 2017).

Analytical Techniques in Drug Formulations

Spectrophotometric Methods in Pharmaceutical Analysis

Jain et al. (2012) described spectrophotometric methods for estimating drugs in tablet forms, an area where compounds like "3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol" could play a role. This research provides valuable techniques for the simultaneous estimation of drug components in pharmaceutical formulations, crucial for quality control and regulatory compliance (Jain et al., 2012).

Propriétés

IUPAC Name |

3-(4-methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-7-12-10(5-4-6-13)9(2)11(8)14-3/h7,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRAVNSREMMFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)

![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)